1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that combines aromatic rings, sulfur, and imidazole functionalities
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-6-4-5-7-15(14)13-26-20-21-10-11-22(20)19(23)17-9-8-16(24-2)12-18(17)25-3/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCXQKFXFWTFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dimethoxyphenyl and 2-methylphenyl intermediates. These intermediates are then subjected to a series of reactions, including sulfonation, imidazole ring formation, and methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar phenolic structure.
4-Iodobenzoic acid: Another aromatic compound with different functional groups.
Uniqueness
1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of aromatic rings, sulfur, and imidazole functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from various research studies and data sources.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₃O₄S
- Molecular Weight : 335.40 g/mol
- CAS Number : 52980-49-1
The compound contains a dimethoxybenzoyl group and a sulfanyl moiety attached to an imidazole ring, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that imidazole derivatives possess significant antimicrobial activities. A study highlighted that related imidazole compounds exhibit potent antibacterial effects against various pathogens, including multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication.
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20-40 | |
| Escherichia coli | 40-70 | |
| Pseudomonas aeruginosa | >100 |
Cytotoxicity and Selectivity
In terms of cytotoxicity, the compound was found to have lower toxicity towards mammalian cells compared to traditional antibiotics. This selectivity is crucial for minimizing side effects during treatment . The IC50 values for mammalian topoisomerases were significantly higher than those for bacterial topoisomerases, suggesting a favorable therapeutic window.
The biological activity of this compound can be attributed to its ability to bind to DNA minor grooves and inhibit topoisomerase enzymes. The presence of the dimethoxybenzoyl group enhances its binding affinity, while the sulfanyl group may facilitate interactions with bacterial membranes .
Case Studies
-
Antibacterial Activity Assessment :
A series of experiments were conducted where various imidazole derivatives were tested against clinical isolates of resistant bacteria. The results showed that compounds similar to this compound had promising MIC values comparable to existing antibiotics. -
In Vivo Efficacy :
In animal models, the compound demonstrated significant efficacy in reducing bacterial load in infected tissues without causing notable toxicity. This suggests potential for development as a therapeutic agent against resistant infections .
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the imidazole core via condensation of 4,5-dihydro-1H-imidazole precursors with α-halo ketones or amidines under basic conditions (e.g., K₂CO₃ or DBU) .
- Step 2 : Introduction of the 2-methylbenzylsulfanyl group via nucleophilic substitution using 2-methylbenzylthiol in polar aprotic solvents (e.g., DMF or THF) at 60–80°C .
- Step 3 : Acylation with 2,4-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., triethylamine) .
Optimization : Use high-purity reagents, monitor reactions via TLC/HPLC, and employ column chromatography (silica gel, hexane/EtOAc gradient) for purification. Yield improvements (≥70%) are achievable with controlled stoichiometry and inert atmospheres .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for dimethoxybenzoyl (δ 3.8–4.0 ppm, singlet), dihydroimidazole protons (δ 2.5–3.5 ppm, multiplet), and 2-methylbenzylsulfanyl (δ 2.3 ppm, singlet for CH₃) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline) .
Q. What are the standard protocols for evaluating the compound’s in vitro antibacterial activity?
- Assay Design :
- Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours .
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.
- Data Interpretation : Compare activity to structurally similar compounds (e.g., 4-chlorobenzyl analogs) to infer SAR .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME or ADMETLab to predict logP (target ≤3.5), aqueous solubility, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma protein binding .
- Docking Studies : Map binding affinities to targets (e.g., bacterial topoisomerases) using AutoDock Vina .
Example : Modifying the 2-methylphenyl group to a 4-fluorophenyl substituent may enhance membrane permeability (logP reduction by ~0.5 units) .
Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?
- Case Study : If 2-methylbenzylsulfanyl derivatives show inconsistent antibacterial activity vs. 4-chlorobenzyl analogs:
- Hypothesis Testing : Evaluate steric effects (e.g., substituent bulk) via CoMFA or 3D-QSAR modeling .
- Experimental Validation : Synthesize hybrid analogs (e.g., 2-methyl-4-fluorobenzyl) and retest .
- Statistical Analysis : Apply ANOVA to compare activity datasets and identify outliers .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor?
Q. What methodologies identify degradation products under accelerated stability conditions?
- Forced Degradation : Expose the compound to:
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours .
- Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours .
- Analytical Tools :
- LC-MS/MS : Identify degradation products (e.g., sulfoxide or demethoxy derivatives) .
- HPLC-PDA : Quantify degradation using area normalization .
Q. How can in vitro toxicity be assessed for this compound in preclinical studies?
- Cytotoxicity Assays :
- MTT Assay : Test against HEK293 or HepG2 cells (24–72 hours, 1–100 µM) .
- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. How can researchers elucidate the compound’s mechanism of action in multidrug-resistant bacterial strains?
- Transcriptomics : RNA-seq of treated vs. untreated S. aureus to identify dysregulated pathways (e.g., cell wall synthesis) .
- Efflux Pump Inhibition : Combine the compound with sub-inhibitory concentrations of efflux inhibitors (e.g., PAβN) and measure MIC shifts .
- Resin Capture Assays : Use biotinylated analogs to pull down bacterial protein targets for identification via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
